Win I(S)

Description

Structure

3D Structure

Properties

IUPAC Name |

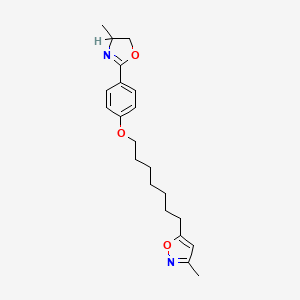

3-methyl-5-[7-[4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)phenoxy]heptyl]-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-16-14-20(26-23-16)8-6-4-3-5-7-13-24-19-11-9-18(10-12-19)21-22-17(2)15-25-21/h9-12,14,17H,3-8,13,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAZMARKCJKUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98034-32-3 | |

| Record name | Isoxazole, 5-(7-(4-(4,5-dihydro-4-methyl-2-oxazolyl)phenoxy)heptyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098034323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of WIN 55,212-2

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 55,212-2 is a potent, synthetic, aminoalkylindole cannabinoid receptor agonist that serves as a critical tool in neuroscience research. Its mechanism of action in neuronal cells is complex, extending beyond its primary role as a full agonist at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of the molecular interactions and signaling cascades initiated by WIN 55,212-2 in neurons. We will dissect its receptor binding profile, the canonical G-protein coupled signaling pathways it activates, its modulation of various ion channels, and its profound impact on neurotransmitter release. Furthermore, this document details non-canonical and receptor-independent actions, presents quantitative data in structured tables, outlines key experimental methodologies, and provides visual diagrams of the core signaling pathways to facilitate a deeper understanding of its neuronal effects.

Receptor Binding and Functional Potency

WIN 55,212-2 is primarily characterized by its high affinity and full agonist activity at the CB1 receptor, which is densely expressed in the central nervous system.[1][2] It also binds to the cannabinoid type 2 (CB2) receptor, though its actions in the brain are predominantly mediated by CB1.[2] Unlike some other cannabinoids, WIN 55,212-2 generally does not activate the orphan G-protein coupled receptor 55 (GPR55).[3][4] Its interactions with other neuronal targets, often independent of cannabinoid receptors, contribute to its diverse pharmacological profile.

Table 1: Receptor Binding Affinities and Functional Potencies of WIN 55,212-2

| Target Receptor | Species | Assay Type | Parameter | Value | Reference |

| Cannabinoid CB1 | Human | Radioligand Binding ([³H]-CP55940) | Kᵢ | 1.9 nM | [1] |

| Cannabinoid CB1 | Human | Radioligand Binding ([³H]-CP55940) | pKᵢ | 8.6 | [5] |

| Cannabinoid CB1 | Human | Radioligand Binding ([³H]-WIN-55,212-2) | Kᵢ | 9.4 nM | [6] |

| Cannabinoid CB1 | Human | cAMP Accumulation (Inhibition) | pEC₅₀ | 7.43 (37 nM) | [5] |

| Cannabinoid CB2 | Human | Radioligand Binding ([³H]-WIN-55,212-2) | Kᵢ | 3.2 nM | [6] |

| GPR55 | Human | GTPγS Binding Assay | Activity | No effect | [4] |

| TRPV1 | Rat | CGRP Release Assay (Inhibition of K⁺-evoked) | EC₅₀ | 1.7 µM | [7] |

| TRPV1 | Rat | CGRP Release Assay (Evokes release) | EC₅₀ | 26 µM | [7] |

Primary Signaling Pathways in Neuronal Cells

The principal mechanism of action of WIN 55,212-2 in neurons is the activation of the CB1 receptor, a G-protein coupled receptor (GPCR) that predominantly couples to the inhibitory G-protein, Gαi/o.[2][8] This interaction initiates a cascade of intracellular events that collectively lead to a reduction in neuronal excitability and neurotransmitter release.

Canonical Gαi/o-Coupled Pathway

Upon binding of WIN 55,212-2, the CB1 receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated G-protein. This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components are then free to interact with downstream effectors:

-

Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9][10] This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[9][10]

-

Gβγ Subunit: Directly modulates the activity of several ion channels. It inhibits N- and P/Q-type voltage-gated calcium channels (VGCCs) and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[8][11]

Mitogen-Activated Protein Kinase (MAPK) Pathway

WIN 55,212-2 is also a potent activator of the p42/p44 mitogen-activated protein kinase (MAPK), also known as the extracellular signal-regulated kinase (ERK) pathway.[10][12][13] This activation can be initiated by the Gβγ subunits released from Gαi/o proteins, which stimulate small G proteins like Ras, leading to the activation of the ERK cascade.[10] In some neuronal cell types, this process requires the basal activity of PI3K and Src kinase.[10] The activation of the ERK pathway is implicated in the regulation of gene expression and neuronal plasticity.

Modulation of Neuronal Ion Channels

A primary consequence of CB1 receptor activation by WIN 55,212-2 is the direct and indirect modulation of various neuronal ion channels, which underpins its inhibitory effect on neuronal activity.

Table 2: Effects of WIN 55,212-2 on Key Neuronal Ion Channels

| Ion Channel | Primary Effect | Mediating Receptor/Pathway | Consequence | Reference(s) |

| N- and P/Q-type VGCCs | Inhibition | CB1 (Gβγ subunit) | Reduced Ca²⁺ influx, decreased neurotransmitter release | [8][10][11] |

| GIRK Channels | Activation | CB1 (Gβγ subunit) | K⁺ efflux, membrane hyperpolarization, decreased excitability | [8][14] |

| A-type K⁺ Channels | Inhibition | CB1 (Gs-protein dependent) | Reduced K⁺ current | [15] |

| Acid-Sensing Ion Channels (ASICs) | Inhibition | CB1 / cAMP pathway | Reduced proton-gated currents, decreased nociception | [16] |

| TRPV1 Channels | Inhibition | Non-CB1/CB2, Calcineurin-dependent | Dephosphorylation and desensitization of the channel | [17] |

| Voltage-gated Na⁺ Channels (Nav) | Modulation | Direct | Left-shift in voltage-dependence of inactivation | [18] |

Inhibition of Voltage-Gated Calcium Channels (VGCCs)

WIN 55,212-2 robustly suppresses Ca²⁺ influx through N- and P/Q-type VGCCs.[8][11] This effect is primarily mediated by the Gβγ subunit of the Gαi/o protein, which directly binds to the channels. By inhibiting these channels, which are critical for coupling action potentials to vesicle fusion at the presynaptic terminal, WIN 55,212-2 effectively reduces the release of neurotransmitters.[19]

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

The Gβγ subunit also directly activates GIRK channels.[8][14] This activation leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane, moving it further from the threshold for firing an action potential and thus reducing overall neuronal excitability.

CB1-Independent Inhibition of TRPV1

In peripheral sensory neurons, WIN 55,212-2 can directly inhibit the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key transducer of noxious stimuli.[17] This action is independent of CB1 or CB2 receptors and is mediated by the activation of the calcium-dependent phosphatase, calcineurin.[17] Calcineurin then dephosphorylates and desensitizes the TRPV1 channel, reducing its response to activating stimuli like capsaicin.[17]

Modulation of Neurotransmitter Release

The integrated effects of WIN 55,212-2 on presynaptic ion channels culminate in a powerful suppression of neurotransmitter release from axon terminals. This is considered the hallmark of cannabinoid action in the CNS.

Table 3: Effects of WIN 55,212-2 on Neurotransmitter Dynamics

| Neurotransmitter System | Primary Effect on Release | Key Mechanism | Neuronal Context | Reference(s) |

| Glutamate (Excitatory) | Inhibition | Presynaptic CB1 activation, VGCC inhibition | Hippocampus, Cortex, Striatum, Cerebellum | [10][20][21] |

| Glutamate (Excitatory) | Increase | Ca²⁺ release from intracellular stores | Cortical cell cultures (at low nM concentrations) | [22] |

| GABA (Inhibitory) | Inhibition | Presynaptic CB1 activation, VGCC inhibition | Hippocampus, Amygdala | [19] |

| CGRP (Neuropeptide) | Inhibition (of K⁺-evoked) | Non-CB1 mechanism | Trigeminal Ganglion Neurons | [7] |

While the predominant effect of WIN 55,212-2 is the suppression of neurotransmitter release, some studies have reported a paradoxical, CB1-mediated increase in extracellular glutamate levels.[22] This effect, observed in cortical cultures at low nanomolar concentrations, was dependent on extracellular calcium and may involve mobilization of calcium from intracellular stores, suggesting a complex, concentration-dependent modulation of glutamatergic transmission.[22] Chronic exposure has also been shown to increase glutamate release, potentially leading to excitotoxicity.[23]

Detailed Experimental Protocols

The characterization of WIN 55,212-2's mechanism of action relies on a suite of established neuropharmacology techniques.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of WIN 55,212-2 for a target receptor.

-

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., CHO cells transfected with human CB1) and isolate the cell membrane fraction by centrifugation.

-

Competition Binding: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-CP-55,940 or [³H]-WIN-55,212-2) and increasing concentrations of unlabeled WIN 55,212-2.[6]

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Analysis: Plot the percentage of specific binding against the log concentration of WIN 55,212-2. Fit the data to a one-site competition model to determine the IC₅₀, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To measure the effects of WIN 55,212-2 on ion channel currents, membrane potential, and synaptic potentials.

-

Methodology:

-

Preparation: Prepare acute brain slices or cultured neurons.

-

Recording: Using a glass micropipette, form a high-resistance (>1 GΩ) "giga-seal" with the membrane of a single neuron. Rupture the membrane patch to gain electrical access to the cell interior ("whole-cell" configuration).

-

Voltage-Clamp/Current-Clamp: In voltage-clamp mode, hold the membrane potential constant and measure ionic currents (e.g., VGCC currents, postsynaptic currents). In current-clamp mode, measure changes in the membrane potential, such as hyperpolarization or changes in action potential firing.

-

Drug Application: Perfuse the preparation with a baseline artificial cerebrospinal fluid (aCSF), then switch to aCSF containing WIN 55,212-2 at a known concentration.

-

Data Analysis: Compare the amplitude, frequency, and kinetics of currents or potentials before, during, and after drug application.

-

Calcium Imaging

-

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]ᵢ).

-

Methodology:

-

Loading: Incubate cultured neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping it inside.

-

Stimulation: Place the cells on a microscope stage and perfuse with a buffer. Stimulate the cells with an agonist (e.g., NMDA, KCl) in the presence or absence of pre-applied WIN 55,212-2.[9]

-

Imaging: Excite the Fura-2 dye at two wavelengths (typically 340 nm and 380 nm) and measure the fluorescence emission (at ~510 nm).

-

Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Compare the ratio change in control versus WIN 55,212-2-treated cells to quantify the drug's effect on calcium influx.[9]

-

Conclusion

The mechanism of action of WIN 55,212-2 in neuronal cells is multifaceted. Its identity as a high-affinity full agonist at CB1 receptors triggers a canonical Gαi/o-mediated signaling cascade, leading to the inhibition of adenylyl cyclase, suppression of presynaptic calcium channels, and activation of postsynaptic potassium channels. These actions converge to reduce neuronal excitability and inhibit the release of both excitatory and inhibitory neurotransmitters, representing the cornerstone of its physiological effects. Furthermore, its ability to modulate the MAPK/ERK pathway and to interact with other targets, such as the TRPV1 channel in a CB1-independent manner, adds significant layers of complexity to its pharmacological profile. A thorough understanding of these diverse mechanisms is essential for interpreting experimental results and for the continued development of targeted cannabinoid-based therapeutics.

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. brieflands.com [brieflands.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. WIN55212-2 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 8. The Role of Ion Channels and Intracellular Signaling Cascades in the Inhibitory Action of WIN 55,212-2 upon Hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoids produce neuroprotection by reducing intracellular calcium release from ryanodine-sensitive stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. jneurosci.org [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Cannabinoids Inhibit Acid-Sensing Ion Channel Currents in Rat Dorsal Root Ganglion Neurons | PLOS One [journals.plos.org]

- 17. pnas.org [pnas.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Mechanisms of Cannabinoid Inhibition of GABAASynaptic Transmission in the Hippocampus | Journal of Neuroscience [jneurosci.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Presynaptic mechanisms underlying cannabinoid inhibition of excitatory synaptic transmission in rat striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

The In Vivo Biological Profile of WIN 55,212-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 55,212-2 is a potent, non-selective synthetic cannabinoid agonist that acts on both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][2] Its diverse pharmacological effects, demonstrated across a range of in vivo studies, have positioned it as a critical tool for investigating the endocannabinoid system. This technical guide provides an in-depth overview of the in vivo biological functions of WIN 55,212-2, with a focus on its mechanisms of action, physiological and behavioral effects, and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducible research.

Core Mechanism of Action

WIN 55,212-2 is an aminoalkylindole derivative that exhibits high affinity for both CB1 and CB2 receptors, with a Ki of 1.9 nM for CB1, a significantly higher affinity than THC.[1] Its primary mechanism of action involves the activation of these G protein-coupled receptors (GPCRs), which are widely distributed throughout the central nervous system (CB1) and in peripheral tissues, particularly immune cells (CB2).[3][4]

Upon binding, WIN 55,212-2 initiates a cascade of intracellular signaling events. A key pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.[4][5] Additionally, it activates mitogen-activated protein kinase (MAPK) pathways, including p42 and p44 MAP kinase.[1]

Interestingly, WIN 55,212-2 also exhibits a dual modulatory function on G protein-coupled inward rectifier potassium (GIRK) channels. At low concentrations, it activates CB1 and CB2 receptors, leading to the activation of GIRK channels.[2][6][7] However, at higher concentrations, it can directly block these channels, a feature that may contribute to some of its adverse in vivo effects.[2][6]

In Vivo Pharmacological Effects: Quantitative Data

The in vivo effects of WIN 55,212-2 are dose-dependent and vary based on the route of administration and the animal model used. The following tables summarize key quantitative findings from various studies.

Table 1: Analgesic and Anti-inflammatory Effects

| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |

| Rat (Formalin Test) | Intraperitoneal (i.p.) | Not specified | Significantly reduced behavioral responses to noxious chemical stimulus. | [8] |

| Rat (Chronic Constriction Injury) | Intraperitoneal (i.p.) | Not specified | Decreased thermal hyperalgesia and mechanical allodynia. | [8] |

| Rat (Visceral Pain) | Intraperitoneal (i.p.) | 1 mg/kg | Reversed tactile allodynia induced by 5-fluorouracil. | [9] |

| Rat (Nociception) | Intravenous (i.v.) | 0.25 - 0.5 mg/kg | Significantly inhibited wind-up of spinal nociceptive neurons. | [8] |

| Mouse (Endometriosis Model) | Not specified | Not specified | Reduced TRPV1 expression in dorsal root ganglia, suggesting reduced pain signaling. | [3] |

Table 2: Neuromodulatory and Behavioral Effects

| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |

| Rat (Microdialysis) | Intraperitoneal (i.p.) | 0.1 - 1 mg/kg | Increased dialysate glutamate levels in the prefrontal cortex. | [10] |

| Rat (Locomotor Activity) | Intraperitoneal (i.p.) | 0.3 - 1 mg/kg | Produced hypolocomotion. | [11] |

| Rat (Food Intake) | Intraperitoneal (i.p.) | 0.5 - 2 mg/kg | Caused a significant increase in food intake. | [12] |

| Rat (Food Intake) | Intraperitoneal (i.p.) | 5 mg/kg | Significantly inhibited food intake and motor behavior. | [12] |

| Mouse (Maximal Electroshock Seizure Threshold) | Intraperitoneal (i.p.) | 15 - 20 mg/kg | Significantly elevated the threshold for maximal electroconvulsions. | [13] |

| Mouse (Self-Administration) | Intravenous (i.v.) | 12.5 µg/kg/infusion | Maintained operant self-administration conditioning. | [14][15] |

| Rat (Dentate Gyrus Electrophysiology) | Intra-hippocampal infusion | 10 µg/µL | Enhanced synaptic plasticity (LTP). | [16] |

Key Signaling Pathways

The diverse in vivo effects of WIN 55,212-2 are mediated by a complex network of signaling pathways.

Canonical CB1/CB2 Receptor Signaling

Activation of CB1 and CB2 receptors by WIN 55,212-2 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP. This, in turn, modulates the activity of protein kinase A (PKA) and downstream targets. The βγ subunits of the G-protein can also activate other signaling cascades, including the MAPK/ERK pathway.[4]

Caption: Canonical CB1/CB2 receptor signaling pathway activated by WIN 55,212-2.

Calcineurin-Dependent TRPV1 Inhibition

In peripheral sensory neurons, WIN 55,212-2 can induce antihyperalgesia through a mechanism involving the inhibition of the transient receptor potential vanilloid 1 (TRPV1) channel.[17] This effect is mediated by the activation of the calcium-dependent phosphatase, calcineurin, which dephosphorylates and desensitizes TRPV1.[17]

Caption: WIN 55,212-2-mediated calcineurin-dependent inhibition of TRPV1.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key in vivo experiments cited in this guide.

In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To measure extracellular neurotransmitter levels (e.g., glutamate) in the brain of an awake animal following WIN 55,212-2 administration.

Protocol:

-

Animal Model: Adult male Sprague-Dawley rats.[18]

-

Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex).[18] Allow for a post-operative recovery period of at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a constant flow rate (e.g., 2 µl/min).[18]

-

Baseline Collection: After a stabilization period (e.g., 300 minutes), collect baseline dialysate samples every 20 minutes for at least one hour.[18]

-

Drug Administration: Administer WIN 55,212-2 via the desired route (e.g., intraperitoneal injection).[10][18]

-

Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment (e.g., 120 minutes post-injection).[18]

-

Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using high-performance liquid chromatography (HPLC) or another sensitive analytical method.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Caption: General workflow for in vivo microdialysis experiments.

Operant Self-Administration Paradigm

Objective: To assess the reinforcing properties of WIN 55,212-2.

Protocol:

-

Animal Model: C57Bl/6J mice.[15]

-

Catheter Implantation: Surgically implant an intravenous (i.v.) catheter into the jugular vein of the mouse. Allow for a recovery period.

-

Pre-treatment: To mitigate potential aversive effects of the initial exposure, administer a single intraperitoneal (i.p.) injection of WIN 55,212-2 (e.g., 0.1 mg/kg) 24 hours before the first self-administration session.[14][15]

-

Operant Conditioning: Place the mouse in an operant conditioning chamber equipped with two levers.

-

Training: Train the mouse to press the "active" lever to receive an i.v. infusion of WIN 55,212-2 (e.g., 12.5 µg/kg/infusion).[14][15] Presses on the "inactive" lever have no consequence.

-

Data Acquisition: Record the number of active and inactive lever presses over a set session duration.

-

Extinction and Reinstatement (Optional): To study relapse-like behavior, replace the drug infusion with saline (extinction phase) and then reintroduce drug-associated cues or a priming dose of the drug to trigger lever pressing (reinstatement phase).

Conclusion

WIN 55,212-2 remains an indispensable pharmacological tool for elucidating the complex roles of the endocannabinoid system in vivo. Its well-characterized interactions with CB1 and CB2 receptors and its diverse physiological and behavioral effects provide a robust platform for investigating a wide range of biological processes, from pain and inflammation to neurotransmission and behavior. The detailed protocols and quantitative data presented in this guide are intended to support the design and execution of rigorous and reproducible in vivo studies, ultimately advancing our understanding of cannabinoid pharmacology and its therapeutic potential.

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 4. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Influence of intracerebroventricular or intraperitoneal administration of cannabinoid receptor agonist (WIN 55,212-2) and inverse agonist (AM 251) on the regulation of food intake and hypothalamic serotonin levels | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. bibliotekanauki.pl [bibliotekanauki.pl]

- 14. Frontiers | A male mouse model of WIN 55,212–2 self-administration to study cannabinoid addiction [frontiersin.org]

- 15. ddd.uab.cat [ddd.uab.cat]

- 16. Cannabinoid agonist, WIN 55,212-2, increases in vivo paired-pulse facilitation, long-term potentiation, and Arc expression in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. scispace.com [scispace.com]

The Genesis of a Cannabinoid Research Staple: A Technical History of WIN 55,212-2

An in-depth examination of the discovery, development, and pharmacological characterization of the potent aminoalkylindole cannabinoid agonist, WIN 55,212-2.

Abstract

This technical guide provides a comprehensive overview of the discovery and developmental history of WIN 55,212-2, a cornerstone tool in cannabinoid research. Initially synthesized by the pharmaceutical company Sterling-Winthrop in the early 1990s as part of a program to develop novel non-steroidal anti-inflammatory drugs, its potent analgesic effects were later found to be mediated through the cannabinoid receptor system. This document details the structure-activity relationships that guided its development, provides in-depth experimental protocols for its synthesis and pharmacological evaluation, and presents its key quantitative data in structured tables. Furthermore, critical signaling pathways modulated by WIN 55,212-2 are visualized through detailed diagrams, offering a thorough resource for researchers, scientists, and professionals in drug development.

Discovery and Developmental History

The story of WIN 55,212-2 begins at the Sterling-Winthrop pharmaceutical company in the early 1990s. Researchers were investigating a class of compounds known as aminoalkylindoles (AAIs) with the goal of discovering new non-steroidal anti-inflammatory agents.[1] While exploring the structure-activity relationships (SAR) of these compounds, they synthesized a molecule, later designated WIN 55,212-2, which exhibited potent analgesic properties.[2]

Chemical Synthesis

While the original proprietary synthesis protocols from Sterling-Winthrop are not publicly detailed, the general synthesis of aminoalkylindoles like WIN 55,212-2 involves a multi-step process. A common approach involves the N-alkylation of an indole scaffold, followed by acylation at the 3-position.

A generalized synthetic scheme for aminoalkylindoles is as follows:

-

N-Alkylation of the Indole Ring: The indole nitrogen is alkylated with a suitable aminoalkyl halide, such as 2-(4-morpholinyl)ethyl chloride, in the presence of a base.

-

Acylation at the 3-Position: The resulting N-substituted indole is then acylated at the 3-position using an appropriate acylating agent, such as naphthoyl chloride, typically employing a Friedel-Crafts acylation or a similar method.[3]

The synthesis of the specific chiral (R)-(+)-enantiomer of WIN 55,212-2 requires stereoselective synthesis or chiral resolution techniques to separate it from its less active (S)-(-)-enantiomer.

Pharmacological Data

WIN 55,212-2 is a potent agonist at both CB1 and CB2 receptors, although it exhibits a slightly higher affinity for the CB2 receptor. Its pharmacological profile has been extensively characterized through various in vitro and in vivo studies.

Receptor Binding Affinities

The binding affinity of WIN 55,212-2 to cannabinoid receptors is typically determined using radioligand binding assays, where it competes with a radiolabeled ligand, such as [³H]CP 55,940 or [³H]WIN 55,212-2, for binding to receptor-expressing membranes.

| Receptor | Radioligand | Ki (nM) | Cell Line/Tissue | Reference |

| Human CB1 | [³H]CP 55,940 | 1.89 - 123 | Various | [4] |

| Human CB1 | [³H]WIN 55,212-2 | 9.4 | CHO | [5] |

| Human CB2 | [³H]CP 55,940 | 0.28 - 16.2 | Various | [4] |

| Human CB2 | [³H]WIN 55,212-2 | 3.2 | CHO | [5] |

| Rat CB1 | [³H]CP 55,940 | 62.3 | Brain | [6] |

| Rat CB2 | [³H]CP 55,940 | 3.3 | Spleen | [6] |

Table 1: Receptor Binding Affinities (Ki) of WIN 55,212-2.

Functional Activity

The agonist activity of WIN 55,212-2 is quantified using functional assays that measure the cellular response to receptor activation, such as G-protein activation (GTPγS binding) or modulation of adenylyl cyclase activity (cAMP levels).

| Assay | Receptor | EC50 (nM) | Cell Line/Tissue | Reference |

| GTPγS Binding | Human CB2 | 5.6 - 9.4 | Spleen | [7] |

| GTPγS Binding | Mouse CB2 | 9.4 | Spleen | [7] |

| cAMP Inhibition | Human CB2 | 17.3 | U2OS | [8] |

| GIRK Activation | Human CB1 | 374 | Oocytes | [9] |

| GIRK Activation | Human CB2 | 260 | Oocytes | [9] |

Table 2: Functional Potency (EC50) of WIN 55,212-2.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a typical competitive radioligand binding assay to determine the Ki of a test compound against WIN 55,212-2 at cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

-

Radioligand: [³H]CP 55,940 or [³H]WIN 55,212-2.

-

Non-specific binding control: High concentration of unlabeled WIN 55,212-2 (e.g., 10 µM).

-

Test compound at various concentrations.

-

96-well microplates.

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Filtration apparatus.

-

Scintillation cocktail and counter.

Procedure:

-

Thaw and dilute the receptor membranes in ice-cold Assay Buffer.

-

In a 96-well plate, add in the following order:

-

Assay Buffer (for total binding) or non-specific binding control.

-

Test compound at various concentrations.

-

Radioligand at a final concentration near its Kd.

-

Diluted membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ of the test compound and calculate the Ki using the Cheng-Prusoff equation.

GTPγS Functional Assay

This protocol outlines a [³⁵S]GTPγS binding assay to measure the activation of G-proteins following agonist stimulation of cannabinoid receptors.

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (10 µM final concentration).

-

[³⁵S]GTPγS (0.1 nM final concentration).

-

Test agonist (e.g., WIN 55,212-2) at various concentrations.

-

Non-specific binding control: High concentration of unlabeled GTPγS.

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and counter.

Procedure:

-

Pre-incubate membranes with GDP in Assay Buffer on ice.

-

In a 96-well plate, add in the following order:

-

Assay Buffer.

-

Test agonist at various concentrations.

-

[³⁵S]GTPγS.

-

Membrane/GDP mixture.

-

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and measure radioactivity.

-

Plot the stimulated binding against the agonist concentration to determine EC₅₀ and Emax.

Signaling Pathways

WIN 55,212-2, upon binding to CB1 and CB2 receptors, which are Gi/o-coupled, initiates a cascade of intracellular signaling events. The primary effect is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G-protein can activate other signaling pathways, most notably the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

CB1 Receptor Signaling

Experimental Workflow for Kinase Assay

The following diagram illustrates a typical workflow for assessing the effect of WIN 55,212-2 on kinase activity, such as the MAPK/ERK and Akt pathways.

Conclusion

WIN 55,212-2 has had a profound and lasting impact on cannabinoid research. Its journey from a potential anti-inflammatory agent to a potent and widely used cannabinoid receptor agonist highlights the serendipitous nature of drug discovery. The detailed pharmacological data and experimental protocols presented in this guide underscore its continued importance as a tool for elucidating the complexities of the endocannabinoid system and for the development of novel therapeutics targeting cannabinoid receptors. The comprehensive information provided herein serves as a valuable resource for both seasoned and novice researchers in the field.

References

- 1. Aminoalkylindole - Wikipedia [en.wikipedia.org]

- 2. future4200.com [future4200.com]

- 3. mdpi.com [mdpi.com]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 6. Cryo-EM Structure of Human Cannabinoid Receptor CB2-Gi Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

The Role of WIN 55,212-2 in Cannabinoid Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 55,212-2 is a potent, synthetic aminoalkylindole that acts as a full agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] Due to its high affinity and efficacy, it is widely utilized as a research tool to investigate the physiological and pathophysiological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the role of WIN 55,212-2 in modulating key intracellular signaling cascades, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Core Mechanism of Action

WIN 55,212-2 exerts its effects by binding to and activating CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. Upon activation by WIN 55,212-2, these receptors couple to inhibitory G proteins (Gi/o), initiating a cascade of intracellular events that modulate various cellular functions.

Quantitative Data: Receptor Binding and Functional Potency

The affinity (Ki) and potency (EC50/IC50) of WIN 55,212-2 for CB1 and CB2 receptors have been determined in numerous studies. The values can vary depending on the experimental system, radioligand used, and cell type. A summary of reported quantitative data is presented below.

| Parameter | Receptor | Value | Cell Type/Assay Condition | Reference |

| Binding Affinity (Ki) | CB1 | 1.9 nM | Radioligand binding assay | [2] |

| CB1 | 9.4 nM | CHO cells, [3H]-WIN-55,212-2 | [3] | |

| CB1 | 1.89 nM | Transfected cells | [4] | |

| CB2 | 0.3 nM | Radioligand binding assay | [2] | |

| CB2 | 3.2 nM | CHO cells, [3H]-WIN-55,212-2 | [3] | |

| CB2 | 0.28 nM | Transfected cells | [4] | |

| Functional Potency (EC50) | CB1 | 3.29 nM | Receptor internalization assay | [5] |

| CB1 | ~105.5 nM - 26 µM | Various cell types | [6] | |

| CB2 | 330 nM | Adenylyl cyclase inhibition | [7] |

Modulation of Key Signaling Pathways

Activation of CB1 and CB2 receptors by WIN 55,212-2 leads to the modulation of several key intracellular signaling pathways, including the adenylyl cyclase/cAMP pathway, the mitogen-activated protein kinase (MAPK) cascade, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and intracellular calcium signaling.

Adenylyl Cyclase/cAMP Pathway

As is characteristic of Gi/o-coupled receptors, WIN 55,212-2 binding to CB1 and CB2 receptors leads to the inhibition of adenylyl cyclase activity.[8] This results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels subsequently lead to decreased activity of protein kinase A (PKA), a key downstream effector that phosphorylates numerous target proteins involved in a wide range of cellular processes.[9]

Mitogen-Activated Protein Kinase (MAPK) Pathway

WIN 55,212-2 has been shown to activate the MAPK signaling cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This activation can occur through both G protein-dependent and β-arrestin-mediated pathways. The βγ subunits of the dissociated Gi/o protein can activate Src, a non-receptor tyrosine kinase, which in turn can lead to the activation of the Ras-Raf-MEK-ERK cascade. This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.[10]

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

WIN 55,212-2 can also modulate the PI3K/Akt signaling pathway, which is critical for cell survival and proliferation.[11] The Gβγ subunits released upon Gi/o activation can stimulate PI3K. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt (also known as protein kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.[6]

Intracellular Calcium Signaling

The effect of WIN 55,212-2 on intracellular calcium ([Ca2+]i) is complex and can be both receptor-dependent and -independent.[12][13] In some cell types, activation of CB1 receptors by WIN 55,212-2 can lead to an increase in [Ca2+]i.[14] This is thought to occur through the activation of phospholipase C (PLC) by the Gβγ subunits, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[15] WIN 55,212-2 can also inhibit certain types of voltage-gated calcium channels, leading to a decrease in calcium influx.[16]

Experimental Protocols

Radioligand Binding Assay for CB1/CB2 Receptors

This protocol is used to determine the binding affinity (Ki) of WIN 55,212-2 for cannabinoid receptors.

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.[17]

-

Radioligand (e.g., [3H]CP55,940 or [3H]WIN 55,212-2).[3]

-

Unlabeled WIN 55,212-2.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of unlabeled WIN 55,212-2 in the assay buffer.[17]

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Determine the IC50 value (the concentration of WIN 55,212-2 that inhibits 50% of specific radioligand binding) from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

References

- 1. hellobio.com [hellobio.com]

- 2. Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes [frontiersin.org]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthetic Cannabinoid Agonist WIN 55212-2 Targets Proliferation, Angiogenesis, and Apoptosis via MAPK/AKT Signaling in Human Endometriotic Cell Lines and a Murine Model of Endometriosis [frontiersin.org]

- 7. ovid.com [ovid.com]

- 8. ovid.com [ovid.com]

- 9. mdpi.com [mdpi.com]

- 10. The cannabinoid WIN55,212-2 protects against oxidized LDL-induced inflammatory response in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WIN55212-2 Modulates Intracellular Calcium via CB1 Receptor-Dependent and Independent Mechanisms in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The cannabinoid agonist WIN55,212-2 increases intracellular calcium via CB1 receptor coupling to Gq/11 G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. The Role of Ion Channels and Intracellular Signaling Cascades in the Inhibitory Action of WIN 55,212-2 upon Hyperexcitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Cannabinoid Receptor Agonist WIN 55,212-2: A Technical Guide to Protein Binding and Intracellular Signaling

An In-depth Examination for Researchers and Drug Development Professionals

(R)-(+)-[2,3-Dihydro-5-methyl-3-(4-morpholinylmethyl)pyrrolo[1,2,3-de]-1,4-benzoxazin-6-yl]-1-naphthalenylmethanone, commonly known as WIN 55,212-2, is a potent, synthetic aminoalkylindole that acts as a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Due to its high affinity and robust activation of these G-protein coupled receptors (GPCRs), WIN 55,212-2 has become an invaluable tool in cannabinoid research, facilitating the elucidation of the endocannabinoid system's role in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of WIN 55,212-2's binding characteristics, its interactions with primary protein targets, and the subsequent intracellular signaling cascades it initiates.

Protein Binding Profile of WIN 55,212-2

WIN 55,212-2 is characterized by its high-affinity binding to both CB1 and CB2 receptors. The binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. While generally considered a non-selective agonist, most studies report a slightly higher affinity for the CB2 receptor.

Quantitative Binding and Functional Data

The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of WIN 55,212-2 for human cannabinoid receptors as reported in various studies. These values can vary based on the experimental system, including the cell line, membrane preparation, and specific radioligand used.

Table 1: Binding Affinity (Kᵢ) of WIN 55,212-2 for Cannabinoid Receptors

| Receptor | Kᵢ (nM) | Cell System/Tissue | Reference Radioligand |

| Human CB1 | 62.3 | Recombinant | Not Specified |

| Human CB2 | 3.3 | Recombinant | Not Specified |

| Human CB1 | 9.4 | CHO Cells | [³H]-WIN-55,212-2 |

| Human CB2 | 3.2 | CHO Cells | [³H]-WIN-55,212-2 |

| Human CB1 | 1.9 | Not Specified | Not Specified |

Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of WIN 55,212-2

| Assay Type | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Basal or Control) | Cell System/Tissue |

| [³⁵S]GTPγS Binding | CB1 | 160 | 286% | Rat Cerebellar Membranes |

| [³⁵S]GTPγS Binding | CB1 | 30 - 150 | Not Specified | Mouse Brain Membranes |

| [³⁵S]GTPγS Binding | CB2 | 9.4 - 5.6 | Full Agonist | Mouse, Rat, Human Spleen |

| cAMP Inhibition | CB2 | Full Agonist | Full Agonist | hCB2-CHO Cells |

| GIRK Channel Activation | CB1 | 309 | Not Specified | AtT20/CB1 Cells |

Core Signaling Pathways

Upon binding, WIN 55,212-2 stabilizes an active conformation of the CB1 and CB2 receptors, leading to the activation of intracellular signaling pathways. The primary mechanism is through the activation of inhibitory G-proteins (Gᵢ/Gₒ).

Canonical Gᵢ/Gₒ-Protein Dependent Signaling

The canonical pathway initiated by WIN 55,212-2 at both CB1 and CB2 receptors involves the coupling to and activation of Gᵢ/Gₒ proteins. This leads to the dissociation of the Gαᵢ/ₒ subunit from the Gβγ complex.

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit directly inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and modulates the activity of various ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (N-type and P/Q-type), which reduces calcium influx and subsequent neurotransmitter release.[3]

-

Activation of MAPK/ERK Pathway: Both Gαᵢ/ₒ and Gβγ subunits can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. Activation of the Ras-Raf-MEK-ERK cascade is a common outcome of CB receptor activation by WIN 55,212-2, influencing cellular processes like proliferation, differentiation, and survival.

References

- 1. Mechanisms of Biased β-Arrestin-Mediated Signaling Downstream from the Cannabinoid 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WIN55,212-2, a Dual Modulator of Cannabinoid Receptors and G Protein-Coupled Inward Rectifier Potassium Channels [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ovid.com [ovid.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Cannabinoid Agonist WIN 55,212-2: A Technical Overview of its Downstream Effects on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 55,212-2, a potent synthetic cannabinoid receptor agonist, has garnered significant attention in biomedical research for its diverse physiological and pathological effects.[1] As a full agonist for the CB1 receptor and an agonist for the CB2 receptor, its influence extends to a wide array of cellular processes, many of which are underpinned by fundamental changes in gene expression.[1] This technical guide provides an in-depth analysis of the downstream effects of WIN 55,212-2 on gene expression, summarizing key findings from various studies, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in cannabinoid research and drug development.

Core Mechanisms of Action and Impact on Gene Expression

WIN 55,212-2 modulates gene expression through its interaction with cannabinoid receptors, which subsequently triggers a cascade of intracellular signaling events. These events ultimately impinge upon the activity of transcription factors, leading to the altered expression of a multitude of genes. The effects of WIN 55,212-2 on gene expression are highly context-dependent, varying with cell type, tissue, and the specific experimental conditions.

Regulation of Transcription Factors

A pivotal mechanism through which WIN 55,212-2 influences gene expression is by modulating the activity and expression of key transcription factors.

In the context of colon cancer, WIN 55,212-2 has been shown to decrease the expression of Specificity Protein (Sp) transcription factors Sp1, Sp3, and Sp4.[2][3] This downregulation is significant as Sp proteins are known to regulate the expression of genes crucial for cancer cell proliferation, survival, and angiogenesis, such as cyclin D1, survivin, and VEGF.[2][3] The repression of Sp transcription factors by WIN 55,212-2 is mediated by a protein phosphatase 2A (PP2A)-dependent pathway that involves the downregulation of microRNA-27a (miR-27a) and the subsequent induction of the Sp repressor, ZBTB10.[2]

Furthermore, WIN 55,212-2 has been observed to inhibit the interleukin-1 (IL-1) induced activation of NF-κB, a critical transcription factor in the inflammatory response.[4] This inhibition occurs at or downstream of IKK-2 in the IL-1 signaling pathway.[4]

Widespread Gene Expression Changes

Microarray and RNA-sequencing studies have revealed that WIN 55,212-2 induces broad changes in the transcriptomic landscape of various tissues and cell types.

A study on the mouse forebrain identified 41 genes with altered expression (at least 2-fold change) following treatment with WIN 55,212-2.[5] Among these, melanocyte-specific gene-related gene 1 (MRG1) and hexokinase 4 (glucokinase, GK) were identified as cannabinoid-regulated genes.[5] In human astrocytes, transcriptomic analysis demonstrated that WIN 55,212-2 robustly inhibits the inflammatory response induced by IL-1β and also induces substantial gene expression changes on its own.[6][7][8][9] Pathway analysis of these changes pointed towards the regulation of kinase pathways and gene targets of neuroprotective transcription factors like PPAR and SMAD.[6][8][9]

In the context of cancer, microarray analysis of breast cancer cells treated with WIN 55,212-2 revealed downregulation of genes in the COX-2/PGE2 signaling pathway.[10] In gastric cancer cells, WIN 55,212-2 treatment led to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as Snail, Slug, vimentin, and N-cadherin, indicating an inhibition of the epithelial-mesenchymal transition (EMT).[11]

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative data from various studies on the effects of WIN 55,212-2 on gene expression.

Table 1: Effect of WIN 55,212-2 on Gene Expression in Mouse Forebrain [5]

| Gene Symbol | Fold Change |

| MRG1 | ~2-fold increase |

| GK (Hexokinase 4) | ~2-fold increase |

Data derived from Western blot analysis confirming microarray findings.

Table 2: Effect of WIN 55,212-2 on Gene Expression in Human Astrocytes (in the presence of IL-1β) [4]

| Gene | Effect of WIN 55,212-2 |

| ICAM-1 mRNA | Inhibition of IL-1β induction |

| VCAM-1 mRNA | Inhibition of IL-1β induction |

| IL-8 mRNA | Inhibition of IL-1β induction |

Table 3: Effect of WIN 55,212-2 on Gene Expression in Gastric Cancer Cells [11]

| Gene | Change in mRNA Level |

| E-cadherin | Increased |

| Snail | Decreased |

| Slug | Decreased |

| Vimentin | Decreased |

| N-cadherin | Decreased |

| COX-2 | Decreased |

Table 4: Effect of WIN 55,212-2 on Gene Expression in Paraquat-Induced Lung Injury in Mice [12]

| Gene | Effect of WIN 55,212-2 Treatment |

| TNF-α | Attenuated PQ-induced upregulation |

| IL-6 | Attenuated PQ-induced upregulation |

| IL-10 | Increased |

| TGF-β | Suppressed |

| α-SMA | Suppressed |

| PDGFRa | Suppressed |

| Fibronectin | Suppressed |

| Collagen I | Suppressed |

| CD163 (M2 macrophage marker) | Increased |

| CD206 (M2 macrophage marker) | Increased |

Signaling Pathways Modulated by WIN 55,212-2

The downstream effects of WIN 55,212-2 on gene expression are orchestrated by its influence on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

References

- 1. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 2. The cannabinoid WIN 55,212-2 decreases specificity protein transcription factors and the oncogenic cap protein eIF4E in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. DNA microarray analysis of cannabinoid signaling in mouse brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes [escholarship.org]

- 8. The Cannabinoid Receptor Agonist, WIN-55212-2, Suppresses the Activation of Proinflammatory Genes Induced by Interleukin 1 Beta in Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Synthetic cannabinoid receptor agonists inhibit tumor growth and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Cannabinoid Analogue WIN 55212–2 Protects Paraquat-Induced Lung Injury and Enhances Macrophage M2 Polarization - PMC [pmc.ncbi.nlm.nih.gov]

The Off-Target Pharmacology of WIN 55,212-2: An In-Depth Technical Guide

An examination of the molecular interactions of the synthetic cannabinoid WIN 55,212-2 beyond the classical cannabinoid receptors reveals a complex pharmacological profile with significant implications for research and drug development. This technical guide provides a comprehensive overview of the known effects of WIN 55,212-2 on a range of non-cannabinoid receptors, including peroxisome proliferator-activated receptors (PPARs), serotonin (5-HT) receptors, opioid receptors, and various ion channels.

Summary of Quantitative Data

The following tables summarize the available quantitative data for the interaction of WIN 55,212-2 with various non-cannabinoid receptor targets.

| Receptor Target | Assay Type | Species/System | Value | Unit | Reference(s) |

| Peroxisome Proliferator-Activated Receptors (PPARs) | |||||

| PPARα | Transactivation Assay | HEK293 cells | Agonist | - | [1][2][3][4] |

| PPARγ | Transactivation Assay | various | Agonist | - | [2][5][6] |

| PPARγ | Cytotoxicity Assay (IC50) | LN18 Glioblastoma Cells | 20.97 | µM | [1][7] |

| PPARγ | Cytotoxicity Assay (IC50) | A172 Glioblastoma Cells | 30.9 | µM | [1][7] |

| Serotonin (5-HT) Receptors | |||||

| 5-HT3A | Functional Inhibition (IC50) | HEK-293 cells | 104 | nM | [8] |

| Ion Channels | |||||

| Voltage-gated Sodium Channels (Nav) | Inhibition of veratridine-dependent depolarization (IC50) | Synaptoneurosomes | 21.1 | µM | [9][10] |

| Voltage-gated Sodium Channels (Nav) | Inhibition of veratridine-dependent L-glutamic acid release (IC50) | Purified synaptosomes | 12.2 | µM | [9][10] |

| Voltage-gated Sodium Channels (Nav) | Inhibition of veratridine-dependent GABA release (IC50) | Purified synaptosomes | 14.4 | µM | [9][10] |

| Potassium M-current (IM) | Inhibition (EC50) | Rat Hippocampal CA1 Neurons | 0.6 | µM | [11] |

| G Protein-Coupled Inward Rectifier Potassium (GIRK) Channels | Activation of CB1-GIRK1/2 coupling (EC50) | Xenopus oocytes | 0.374 | µM | [12] |

| G Protein-Coupled Inward Rectifier Potassium (GIRK) Channels | Activation of CB2-GIRK1/2 coupling (EC50) | Xenopus oocytes | 0.260 | µM | [12] |

| Acid-Sensing Ion Channels (ASICs) | Inhibition of maximum current response | Rat Dorsal Root Ganglion Neurons | 48.6 ± 3.7 | % | [10][12] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Inhibition of IL-6 secretion (IC50) | Human Microvascular Endothelial Cells | 2.96 | µM | [13] |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Inhibition of IL-8 secretion (IC50) | Human Microvascular Endothelial Cells | 3.94 | µM | [13] |

Detailed Analysis of Non-Cannabinoid Receptor Interactions

Peroxisome Proliferator-Activated Receptors (PPARs)

WIN 55,212-2 has been identified as an agonist for both PPARα and PPARγ[2][3][5][6]. This interaction is significant as PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid metabolism, inflammation, and cellular differentiation[14][15][16][17].

The activation of PPARα by WIN 55,212-2 is thought to contribute to some of its neuroprotective and anti-inflammatory effects[4]. Studies have shown that WIN 55,212-2 can directly bind to PPARα and stimulate its transcriptional activity[18][19]. Similarly, WIN 55,212-2 activates PPARγ, which is implicated in the regulation of adipogenesis and inflammation[2][5]. The cytotoxic effects of WIN 55,212-2 in certain cancer cell lines have been associated with IC50 values in the micromolar range, and these effects may be linked to PPARγ modulation[1][7].

Signaling Pathway for PPAR Activation by WIN 55,212-2

Upon binding to WIN 55,212-2 in the cytoplasm, PPARs translocate to the nucleus. In the nucleus, the activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Figure 1: PPAR signaling pathway activated by WIN 55,212-2.

Serotonin (5-HT) Receptors

WIN 55,212-2 exhibits a complex modulatory profile at various serotonin receptors. A notable direct interaction is the inhibition of the 5-HT3A receptor, a ligand-gated ion channel, with an IC50 of 104 nM[8]. This inhibitory action is not mediated by cannabinoid receptors and may contribute to the anti-emetic properties of some cannabinoids[20].

Functional interactions with other 5-HT receptor subtypes have also been reported. For instance, there is evidence of crosstalk between cannabinoid and 5-HT2A receptors, potentially involving the formation of receptor heterodimers and modulation of downstream signaling pathways such as the ERK1/2 pathway[21][22]. The regulation of 5-HT release and the function of 5-HT receptors by the endocannabinoid system, for which WIN 55,212-2 acts as a potent agonist, further underscores the intricate relationship between these two neurotransmitter systems[23].

Experimental Workflow for Investigating 5-HT Receptor Crosstalk

Investigating the functional interaction between cannabinoid and serotonin receptors often involves co-expressing both receptors in a cell line and then stimulating one receptor while measuring the signaling output of the other.

Figure 2: Experimental workflow for studying GPCR crosstalk.

Opioid Receptors

The interaction between WIN 55,212-2 and the opioid system is characterized by functional synergism rather than direct high-affinity binding to opioid receptors[24][25][26][27][28]. Studies have shown that co-administration of cannabinoids and opioids can lead to enhanced analgesic effects, suggesting a convergence of their signaling pathways[24][25][27]. While some reports indicate that the analgesic effects of cannabinoids may be partly mediated through delta and kappa opioid receptors, WIN 55,212-2 does not appear to directly activate mu-opioid receptors[9]. The synergistic effects may involve downstream signaling molecules such as nitric oxide[27].

Proposed Synergistic Signaling of Cannabinoid and Opioid Receptors

Both cannabinoid and opioid receptors are G-protein coupled receptors that, upon activation, can lead to the inhibition of adenylyl cyclase and modulation of ion channels. Their synergistic effects on analgesia may arise from the convergence of their downstream signaling cascades, potentially involving shared second messengers and effector proteins.

Figure 3: Synergistic signaling of cannabinoid and opioid receptors.

Ion Channels

WIN 55,212-2 modulates the activity of several types of ion channels through both receptor-dependent and independent mechanisms.

-

Voltage-gated Sodium Channels (Nav): WIN 55,212-2 inhibits voltage-gated sodium channels with IC50 values in the micromolar range[9][10]. This inhibition is independent of cannabinoid receptors and may contribute to the compound's effects on neuronal excitability[9]. The modulation of Nav channels involves a leftward shift in the voltage-dependence of both activation and inactivation[7].

-

Potassium Channels: WIN 55,212-2 has been shown to inhibit the M-current (a type of non-inactivating potassium current) with an EC50 of 0.6 µM in rat hippocampal neurons[11]. It also modulates G protein-coupled inwardly rectifying potassium (GIRK) channels, with EC50 values in the sub-micromolar range for the activation of CB1 and CB2 receptor-coupled GIRK channels[12].

-

Acid-Sensing Ion Channels (ASICs): WIN 55,212-2 inhibits proton-gated currents mediated by ASICs, reducing the maximum current response by approximately 48.6%[10][12]. This effect is mediated by the CB1 receptor and a cAMP-dependent pathway[10].

-

Transient Receptor Potential Vanilloid 1 (TRPV1): WIN 55,212-2 has been shown to inhibit the function of TRPV1 channels, with IC50 values for the inhibition of cytokine secretion in the low micromolar range[13].

Experimental Protocols

Radioligand Binding Assay for PPARα

This protocol describes a competitive binding assay to determine the affinity of WIN 55,212-2 for the PPARα receptor.

-

Materials:

-

Purified PPARα ligand-binding domain (LBD).

-

Radioligand (e.g., [3H]-labeled known PPARα agonist).

-

WIN 55,212-2.

-

Assay buffer (e.g., 20 mM HEPES, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the purified PPARα LBD in the assay buffer.

-

Add increasing concentrations of unlabeled WIN 55,212-2 to compete with the radioligand for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki (inhibition constant) can be calculated.

-

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

This protocol is used to study the effects of WIN 55,212-2 on the activity of ion channels, such as voltage-gated sodium channels, in cultured neurons.

-

Materials:

-

Cultured neurons (e.g., primary cortical neurons).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass pipettes.

-

Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose).

-

Intracellular solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP).

-

WIN 55,212-2.

-

-

Procedure:

-

Prepare a glass micropipette with a tip diameter of ~1-2 µm and fill it with the intracellular solution.

-

Under a microscope, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents and record the resulting currents.

-

Perfuse the cell with the extracellular solution containing a known concentration of WIN 55,212-2.

-

Record the ion channel currents again in the presence of the drug.

-

Analyze the changes in current amplitude, kinetics (activation, inactivation, deactivation), and voltage-dependence to characterize the modulatory effects of WIN 55,212-2.

-

Luciferase Reporter Gene Assay for PPAR Transactivation

This assay is used to determine the functional activity of WIN 55,212-2 as a PPAR agonist.

-

Materials:

-

Mammalian cell line (e.g., HEK293).

-

Expression vector for the PPAR of interest (e.g., pCMX-hPPARα).

-

Reporter vector containing a luciferase gene under the control of a PPRE (e.g., pPPRE-tk-luc).

-

Transfection reagent.

-

WIN 55,212-2.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Co-transfect the mammalian cells with the PPAR expression vector and the PPRE-luciferase reporter vector.

-

After allowing time for protein expression, treat the cells with various concentrations of WIN 55,212-2.

-

Incubate the cells for a sufficient period to allow for PPAR activation and subsequent luciferase expression.

-

Lyse the cells and add the luciferase assay reagent, which contains the substrate luciferin.

-

Measure the light output (luminescence) using a luminometer.

-

An increase in luminescence compared to untreated cells indicates that WIN 55,212-2 is acting as a PPAR agonist. The data can be used to generate a dose-response curve and determine the EC50 value.

-

Figure 4: Workflow for a luciferase reporter gene assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The Synthetic Cannabinoid R(+)WIN55,212-2 Augments Interferon-β Expression via Peroxisome Proliferator-activated Receptor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WIN 55,212-2 - Wikipedia [en.wikipedia.org]

- 6. Receptor mechanisms underlying the CNS effects of cannabinoids: CB1 receptor and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Cytotoxicity and Receptor Modulation by SMA-WIN 55,212-2 Micelles in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synergistic interactions between cannabinoid and opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cannabinoids inhibit acid-sensing ion channel currents in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cannabinoids Inhibit Acid-Sensing Ion Channel Currents in Rat Dorsal Root Ganglion Neurons | PLOS One [journals.plos.org]

- 13. escholarship.org [escholarship.org]

- 14. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. cusabio.com [cusabio.com]

- 17. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. WIN 55,212-2-induced reduction of cocaine hyperlocomotion: possible inhibition of 5-HT(3) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CANNABINOID RECEPTOR AGONISTS UPREGULATE AND ENHANCE SEROTONIN 2A (5-HT2A) RECEPTOR ACTIVITY VIA ERK1/2 SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Modulation of the Serotonin System by Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cannabinoid-opioid interactions during neuropathic pain and analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jneurosci.org [jneurosci.org]

- 28. Synergistic attenuation of chronic pain using mu opioid and cannabinoid receptor 2 agonists. | The Department of Pharmacology [pharmacology.arizona.edu]

The Synthetic Cannabinoid WIN 55,212-2: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

WIN 55,212-2 is a potent, synthetic aminoalkylindole derivative that acts as a full agonist at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2).[1][2] Unlike classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC), WIN 55,212-2 possesses a distinct chemical structure while mimicking and often exceeding the biological effects of natural cannabinoids.[1][3] It is widely utilized in preclinical research to investigate the therapeutic potential of modulating the endocannabinoid system for conditions such as neuropathic pain, inflammation, neurodegenerative diseases, and cancer.[1][3][4][5][6] This document provides an in-depth overview of the pharmacodynamic and pharmacokinetic properties of WIN 55,212-2, detailing its interaction with cellular targets, subsequent signaling cascades, and its disposition within biological systems.

Pharmacodynamics

WIN 55,212-2's primary mechanism of action is the activation of CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs).[7] This interaction initiates a cascade of intracellular events, leading to its diverse pharmacological effects. The compound generally exhibits a higher affinity for the CB2 receptor compared to the CB1 receptor.[8][9][10]

Receptor Binding and Potency

The affinity and potency of WIN 55,212-2 have been characterized in various in vitro systems. The following tables summarize key quantitative parameters.

Table 1: Receptor Binding Affinity (Ki)

| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference(s) |

| Human Cannabinoid Receptor 1 (CB1) | Recombinant CHO cells | [³H]SR-141,716A | 1.9 | [1] |

| Human Cannabinoid Receptor 1 (CB1) | Recombinant | Not Specified | 62.3 | [10][11] |

| Human Cannabinoid Receptor 2 (CB2) | Recombinant | Not Specified | 3.3 | [10][11] |

| Human Cannabinoid Receptor 2 (CB2) | Non-selective | Not Specified | 0.3 | [6] |

Table 2: Functional Potency and Efficacy

| Assay/Effect | System/Model | Potency Metric | Value | Reference(s) |

| Antinociception (Tactile Hypersensitivity) | Rat model of spinal cord injury | ED₅₀ | 0.7 mg/kg (s.c.) | [4] |

| Antinociception (Formalin Test) | Rat | ED₅₀ | 0.52 mg/kg | [4] |

| CGRP Release | Trigeminal Ganglion (TG) Neurons | EC₅₀ | 26 µM | [11] |

| Inhibition of Glioma Growth | In vivo mouse model | Effective Dose | 50 µ g/day (i.t.) | [6] |

| Cytotoxicity (Glioblastoma LN18 cells) | In vitro cell culture | IC₅₀ | 20.97 µM | [12] |

| Cytotoxicity (Glioblastoma A172 cells) | In vitro cell culture | IC₅₀ | 30.9 µM | [12] |

Beyond its primary targets, WIN 55,212-2 also interacts with other receptors and ion channels, including Transient Receptor Potential Vanilloid 1 (TRPV1) and peroxisome proliferator-activated receptors (PPARs), which contribute to its overall pharmacological profile.[1][7][13]

Signaling Pathways

Activation of CB1 and CB2 receptors by WIN 55,212-2 triggers multiple intracellular signaling cascades. These pathways are often cell-type specific and can lead to varied physiological outcomes.

Canonical G-Protein Signaling

As a typical GPCR agonist, WIN 55,212-2 binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][14] It also modulates ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels.[14]

MAP Kinase and PI3K/Akt Pathways

WIN 55,212-2 has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (Erk1/2), as well as the phosphoinositide 3-kinase (PI3K)/Akt survival pathway.[7][14][15] These pathways are crucial for regulating cellular processes like proliferation, apoptosis, and survival.[7][15] For instance, in some cancer cell lines, WIN 55,212-2-induced apoptosis is preceded by the downregulation of the Akt and Erk signaling pathways.[15]

TRPV1 Desensitization Pathway

In sensory neurons, WIN 55,212-2 can directly inhibit TRPV1 channel function in a cannabinoid receptor-independent manner.[13] This action is mediated by a calcium-dependent activation of the phosphatase calcineurin, which dephosphorylates and thus desensitizes the TRPV1 channel.[13] This mechanism is a key contributor to the peripheral antihyperalgesic effects of WIN 55,212-2.[13]

Pharmacokinetics

The pharmacokinetic profile of WIN 55,212-2 is characterized by its lipophilic nature, which influences its absorption, distribution, and ability to cross the blood-brain barrier (BBB).

Absorption and Bioavailability

WIN 55,212-2 is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection in preclinical studies.[5][7][16] Its absorption and bioavailability are highly dependent on the route of administration and formulation.

-

Transdermal Delivery : Topical application in guinea pigs resulted in significant steady-state plasma concentrations (Css) of 5.0 ng/mL to 8.6 ng/mL, which were maintained for 48 hours.[17]

-

Nasal Delivery : In rats, nasal absorption is rapid, with a time to maximum concentration (Tmax) between 0.17 and 0.35 hours.[18] The absolute bioavailability via the nasal route can be significantly enhanced from 0.15 to as high as 0.77 with the use of permeation enhancers like cyclodextrins and propylene glycol.[18]

Table 3: Pharmacokinetic Parameters

| Species | Route of Administration | Vehicle/Formulation | Parameter | Value | Reference(s) |